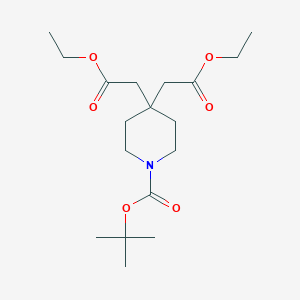
Diethyl-2,2'-(1-(tert-Butoxycarbonyl)piperidin-4,4-diyl)diacetat
Übersicht
Beschreibung
“Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate” is a chemical compound with the molecular formula C18H31NO6 . It has a molecular weight of 357.4 g/mol . The IUPAC name for this compound is "tert-butyl 4,4-bis (2-ethoxy-2-oxoethyl)piperidine-1-carboxylate" .
Molecular Structure Analysis
The InChI string for this compound is "InChI=1S/C18H31NO6/c1-6-23-14 (20)12-18 (13-15 (21)24-7-2)8-10-19 (11-9-18)16 (22)25-17 (3,4)5/h6-13H2,1-5H3" . The Canonical SMILES string is "CCOC(=O)CC1(CCN(CC1)C(=O)OC©©C)CC(=O)OCC" .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 2.1 . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 10 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 357.21513771 g/mol . The topological polar surface area is 82.1 Ų . The compound has a heavy atom count of 25 .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt der organischen Synthese
“Diethyl-2,2'-(1-(tert-Butoxycarbonyl)piperidin-4,4-diyl)diacetat” kann aufgrund seiner Piperidinstruktur und der schützenden tert-Butoxycarbonylgruppe als Zwischenprodukt in der organischen Synthese dienen. Diese Struktur ist nützlich für die Herstellung komplexer organischer Verbindungen wie Amide und Sulfonamide .
Entwicklung von photoschaltbaren Verbindungen
Die Struktur der Verbindung deutet auf eine mögliche Verwendung bei der Entwicklung von photoschaltbaren Verbindungen hin, die ihre Konfiguration bei Lichteinwirkung verändern. Diese Anwendung ist von Bedeutung für die Herstellung von Materialien, die auf Lichtstimuli reagieren .
Antifungale Aktivität
Obwohl für die betreffende Verbindung nicht direkt erwähnt, wurden verwandte Strukturen mit tert-Butylgruppen auf ihre antifungale Aktivität untersucht. Es ist möglich, dass “this compound” auch für solche Bioaktivitäten untersucht werden könnte .
Vorläufer für Aminosäure-Ionenflüssigkeiten
Die tert-Butoxycarbonyl-geschützte Aminogruppe innerhalb der Struktur der Verbindung deutet darauf hin, dass sie zur Herstellung von Aminosäure-Ionenflüssigkeiten (AAILs) verwendet werden könnte, die vielfältige Anwendungen in der organischen Synthese und Katalyse haben .
Eigenschaften
IUPAC Name |
tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO6/c1-6-23-14(20)12-18(13-15(21)24-7-2)8-10-19(11-9-18)16(22)25-17(3,4)5/h6-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJBHWPNDUHIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)


![[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404105.png)


![Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate](/img/structure/B1404110.png)




